7-Nitro-1,2,3,4-tetrahydro-9h-pyrido[3,4-b]indole
Description
Systematic Nomenclature and IUPAC Classification
The systematic nomenclature of 7-nitro-1,2,3,4-tetrahydro-9H-pyrido[3,4-b]indole follows established International Union of Pure and Applied Chemistry conventions for heterocyclic compounds. The compound is officially designated as 7-nitro-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole according to systematic naming protocols, reflecting the specific positioning of the nitro substituent and the degree of saturation within the pyrido[3,4-b]indole framework. The Chemical Abstracts Service has assigned this compound the registry number 642412-39-3, providing a unique identifier for database searches and regulatory documentation.
The nomenclature systematically describes the molecular architecture, beginning with the heteroatom-containing ring system pyrido[3,4-b]indole, which indicates the fusion pattern between pyridine and indole moieties. The prefix "tetrahydro" specifically denotes the saturation of four hydrogen atoms within the pyridine ring portion, while the numerical designators 1,2,3,4 indicate the precise positions of hydrogenation. The nitro substituent at position 7 represents a key structural feature that distinguishes this compound from other members of the beta-carboline family. Alternative naming systems may refer to this compound as a nitro-substituted tetrahydro-beta-carboline, reflecting its membership within the broader beta-carboline alkaloid class.
The classification hierarchy places this compound within the organoheterocyclic compounds kingdom, specifically under the indoles and derivatives class. This classification system recognizes the fundamental indole core structure while acknowledging the additional heterocyclic pyridine ring and the nitro functional group modification. The compound belongs to the beta-carboline subclass, characterized by the presence of a 9H-pyrido[3,4-b]indole moiety that serves as the structural backbone for numerous naturally occurring and synthetic alkaloids.
Molecular Architecture and Ring System Analysis
The molecular architecture of this compound centers around a tricyclic framework consisting of fused benzene, pyrrole, and partially saturated pyridine rings. The fundamental scaffold represents a beta-carboline core structure, where the pyrido[3,4-b]indole system creates a rigid, planar aromatic framework with specific geometric constraints imposed by the ring fusion pattern. The tetrahydro designation indicates selective reduction of the pyridine ring, resulting in a partially saturated heterocyclic system that maintains aromaticity in the indole portion while introducing conformational flexibility in the reduced pyridine ring.
The nitro group positioned at carbon-7 introduces significant electronic effects throughout the molecular framework. This electron-withdrawing substituent influences the electronic distribution within the aromatic system, potentially affecting both the physical properties and chemical reactivity of the compound. The nitro group's positioning on the benzene ring of the indole moiety places it in conjugation with the extended aromatic system, allowing for electronic communication across the entire molecular framework. The planar geometry of the nitro group, with its trigonal planar nitrogen center, maintains coplanarity with the aromatic ring system, maximizing conjugative interactions.
Ring system analysis reveals that the pyrido[3,4-b]indole framework exhibits characteristic structural features common to beta-carboline derivatives. The fusion pattern creates a linear arrangement of the three rings, with specific bond angles and distances dictated by the aromatic character and ring strain considerations. The partially saturated pyridine ring adopts a half-chair conformation, introducing three-dimensional character to an otherwise planar system. This conformational feature becomes particularly important when considering the compound's potential biological activity and molecular recognition properties.
The molecular geometry demonstrates typical bond lengths and angles associated with aromatic heterocyclic systems. The carbon-nitrogen bonds within the pyridine ring exhibit lengths consistent with single bonds in the saturated portion and aromatic character in the remaining double bond. The indole nitrogen maintains its characteristic pyramidal geometry with sp² hybridization, while the nitro group nitrogen displays the expected trigonal planar arrangement with formal charges distributed across the nitrogen-oxygen bonds.
Spectroscopic Characterization (¹H NMR, ¹³C NMR, IR, MS)
Spectroscopic characterization of this compound requires comprehensive analysis using multiple analytical techniques to confirm structural assignments and assess purity. Proton nuclear magnetic resonance spectroscopy provides detailed information about the hydrogen environments within the molecule, revealing characteristic patterns associated with the tetrahydro-beta-carboline framework and nitro substitution pattern. The spectrum typically displays signals corresponding to the aromatic protons of the indole ring system, the aliphatic protons of the tetrahydropyridine ring, and the indole nitrogen-hydrogen when present.
The aromatic region of the ¹H NMR spectrum exhibits characteristic coupling patterns that allow for assignment of individual proton signals to specific positions within the indole ring system. The nitro substituent at position 7 creates distinctive chemical shift patterns through its electron-withdrawing effects, influencing the shielding of nearby aromatic protons. Related compounds within the tetrahydro-beta-carboline series demonstrate similar spectroscopic patterns, with variations in chemical shifts and coupling constants reflecting the specific substitution patterns and electronic environments.
Carbon-13 nuclear magnetic resonance spectroscopy provides complementary structural information by revealing the carbon framework and electronic environments throughout the molecule. The spectrum displays signals corresponding to aromatic carbons of the indole system, the aliphatic carbons of the tetrahydropyridine ring, and the quaternary carbon bearing the nitro substituent. The nitro group carbon typically appears in a characteristic downfield region due to the electron-withdrawing nature of the nitro functionality. Chemical shift assignments benefit from comparison with related beta-carboline derivatives and consideration of electronic effects introduced by the nitro substituent.
Infrared spectroscopy reveals characteristic absorption bands that confirm the presence of specific functional groups within this compound. The nitro group exhibits distinctive asymmetric and symmetric stretching vibrations typically observed in the 1500-1600 cm⁻¹ region, providing definitive evidence for the presence of this functional group. Additional absorption bands correspond to aromatic carbon-carbon stretching, carbon-hydrogen bending modes, and nitrogen-hydrogen stretching vibrations associated with the indole moiety. The spectroscopic fingerprint region below 1500 cm⁻¹ contains numerous absorption bands that serve as molecular fingerprints for identification purposes.
Mass spectrometry analysis provides molecular weight confirmation and fragmentation pattern information essential for structural characterization. The molecular ion peak appears at m/z 217, consistent with the molecular formula C₁₁H₁₁N₃O₂ and confirming the molecular weight of 217.224 daltons. Fragmentation patterns typically involve loss of the nitro group or portions thereof, generating characteristic fragment ions that support structural assignments. High-resolution mass spectrometry techniques provide precise mass measurements that allow for molecular formula confirmation and differentiation from isomeric structures.
Crystallographic Studies and Solid-State Packing Behavior
Crystallographic analysis of this compound and related beta-carboline derivatives provides detailed information about solid-state molecular conformations and intermolecular packing arrangements. While specific crystallographic data for the 7-nitro derivative may be limited, extensive studies of related pyrido[3,4-b]indole compounds offer insights into the expected structural features and packing behaviors characteristic of this compound class. Crystal structure determinations typically reveal planar indole ring systems with characteristic bond lengths and angles, while the tetrahydropyridine ring adopts predictable conformations influenced by ring strain and substituent effects.
Intermolecular interactions in beta-carboline crystals frequently involve hydrogen bonding patterns, particularly when nitrogen-hydrogen donors are present in the indole moiety. The nitro substituent in this compound introduces additional opportunities for intermolecular interactions through its oxygen atoms, which can serve as hydrogen bond acceptors. These interactions contribute to the overall crystal packing stability and influence physical properties such as melting point, solubility, and polymorphic behavior. Related crystal structure studies demonstrate that beta-carboline derivatives often exhibit layered packing arrangements with molecules oriented to maximize favorable intermolecular contacts.
The solid-state packing behavior of nitro-substituted beta-carbolines reflects the balance between attractive intermolecular forces and repulsive steric interactions. The planar aromatic portions of the molecules typically engage in π-π stacking interactions, while the nitro group participates in dipole-dipole interactions with neighboring molecules. The three-dimensional arrangement within the crystal lattice depends on the specific combination of these intermolecular forces and the molecular geometry imposed by the tetrahydro-beta-carboline framework.
Properties
IUPAC Name |
7-nitro-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O2/c15-14(16)7-1-2-8-9-3-4-12-6-11(9)13-10(8)5-7/h1-2,5,12-13H,3-4,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJYNVZARKDRURZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1C3=C(N2)C=C(C=C3)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80461953 | |
| Record name | 7-Nitro-2,3,4,9-tetrahydro-1H-beta-carboline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80461953 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
642412-39-3 | |
| Record name | 7-Nitro-2,3,4,9-tetrahydro-1H-beta-carboline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80461953 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
General Synthetic Strategy
The compound belongs to the class of tetrahydro-β-carbolines, which are commonly prepared via cyclization reactions involving tryptamine derivatives and various electrophilic reagents. The key features in the synthesis of 7-nitro-substituted derivatives include:
- Introduction of the nitro group at the 7-position of the pyridoindole core.
- Construction of the tetrahydro-pyrido[3,4-b]indole scaffold by intramolecular cyclization.
- Use of enaminones or nitroenamines as intermediates for ring formation.
Preparation via Enaminone and Nitroenamine Intermediates
A prominent method involves the synthesis of enaminones and nitroenamines derived from tetrahydro-β-carbolines, which are then subjected to cyclization reactions to form the target compound.
Key Reaction Conditions and Findings:
- Enaminones (denoted as 7a–f) and nitroenamine (7g) intermediates are prepared following established procedures involving condensation reactions of tryptamine derivatives with appropriate nitroalkenes or α,β-unsaturated ketones.
- Treatment of these intermediates with oxalyl chloride in the presence of triethylamine in tetrahydrofuran (THF) at room temperature leads to intramolecular cyclization, forming tetracyclic indolizino[8,7-b]indole-2,3-diones (Scheme 5 in the source).
- However, nitroenamine intermediates sometimes fail to yield the desired nitro-substituted pyridoindole under these conditions, resulting in complex mixtures instead.
- Alternative cyclization approaches include the Nenitzescu reaction of enaminones with 1,4-benzoquinone in nitromethane, yielding pentacyclic pyrido[1,2-a:3,4-b']diindole frameworks after prolonged stirring (~2 days).
- Double Mannich reactions of enaminones and nitroenamines with formaldehyde and primary amines in methanol afford hexahydropyrimido[1',6':1,2]pyrido[3,4-b]indole derivatives, demonstrating the versatility of these intermediates in constructing complex fused heterocycles.
| Intermediate | Reagents/Conditions | Outcome/Yield | Notes |
|---|---|---|---|
| Enaminones 7a,b,d | Oxalyl chloride, triethylamine, THF, RT | Formation of indolizino[8,7-b]indole-2,3-diones, good yields | Efficient cyclization for enaminones |
| Nitroenamine 7g | Same as above | Complex mixture, no desired product | Nitroenamines less reactive under these conditions |
| Enaminone 7a + 1,4-benzoquinone | Nitromethane, RT, 2 days | Pentacyclic pyridoindole derivatives | Requires long reaction time |
| Enaminones/nitroenamines + formaldehyde + primary amines | Methanol, RT | Hexahydropyrimido[1',6':1,2]pyridoindole derivatives, ~65% yield | Mannich-type annulation |
Data adapted from a 2019 study on aza-annulation of tetrahydro-β-carboline derivatives.
Classical Pictet-Spengler Approach Adaptations
The foundational synthesis of tetrahydro-pyrido[3,4-b]indoles often employs the Pictet-Spengler reaction, where tryptamine or substituted tryptamine hydrochlorides react with aldehydes under acidic conditions to form the tetrahydro-β-carboline core.
- For example, refluxing tryptamine hydrochloride with aromatic aldehydes in ethanol with catalytic hydrochloric acid overnight yields substituted tetrahydro-β-carbolines as crystalline solids.
- While this method is classical, introducing a nitro group at the 7-position typically requires post-cyclization nitration or the use of nitro-substituted precursors.
This method can be adapted to nitro-substituted substrates or followed by nitration to introduce the 7-nitro group, although direct nitration risks over-substitution or decomposition.
Pd-Catalyzed Cross-Coupling and Cyclization Approaches
Recent advances include palladium-catalyzed amidation and cyclization protocols for constructing fused pyridoindole systems with functional groups like nitro substituents.
- Starting from 3-carbonyl-2-haloindole derivatives and nitrostyrenes, Pd-catalyzed cross-coupling in the presence of bases such as Cs2CO3 and ligands like BINAP at elevated temperatures (~110 °C) affords dihydropyridoindole derivatives.
- The crude products are purified by silica gel chromatography.
- Optimization studies show yields up to 85-92% under ideal conditions, highlighting the efficiency of this method for functionalized pyridoindoles.
| Entry | Pd Source & Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|---|
| 1 | Pd2(dba)3 + BINAP | Cs2CO3 | Toluene | 110 | 24 | 85-92 |
| 2 | Pd(OAc)2 + PPh3 | K3PO4 | t-BuOH | 110 | 20 | 60-83 |
Data summarized from palladium-catalyzed amidation studies on related pyridoindole systems.
Summary Table of Preparation Methods
| Methodology | Key Reagents/Conditions | Advantages | Limitations | Typical Yields |
|---|---|---|---|---|
| Enaminone/Nitroenamine Cyclization | Oxalyl chloride, triethylamine, THF, RT | Direct annulation, moderate yields | Nitroenamines less reactive | Moderate (40-70%) |
| Nenitzescu Reaction | Enaminones + 1,4-benzoquinone, nitromethane, RT, 2 days | Forms pentacyclic frameworks | Long reaction times | Moderate |
| Mannich-type Double Annulation | Enaminones/nitroenamines + formaldehyde + amines, MeOH, RT | Versatile ring construction | Requires specific amines | ~65% |
| Pictet-Spengler Reaction | Tryptamine + aldehydes, acid catalyst, reflux | Classical, straightforward | Post-functionalization needed | 50-60% |
| Pd-Catalyzed Cross-Coupling | Haloindoles + nitrostyrenes, Pd catalyst, base, 110 °C | High yields, functional group tolerance | Requires expensive catalysts | 60-90% |
Research Findings and Notes
- The enaminone/nitroenamine approach is widely used for synthesizing nitro-substituted tetrahydro-pyridoindoles, but nitroenamines can be less reliable under certain cyclization conditions.
- The Pd-catalyzed methods provide a modern, efficient route with high yields but require careful optimization of catalyst, ligand, base, and solvent.
- Classical Pictet-Spengler synthesis remains foundational but often needs further functional group manipulation to install the nitro substituent.
- The choice of method depends on available starting materials, desired substitution pattern, and scale of synthesis.
Chemical Reactions Analysis
Types of Reactions: 7-Nitro-1,2,3,4-tetrahydro-9H-pyrido[3,4-b]indole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction of the nitro group can yield amino derivatives.
Substitution: Electrophilic substitution reactions can occur at the indole ring, leading to various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are used.
Substitution: Electrophilic reagents like halogens and nitrating agents are employed under acidic conditions.
Major Products Formed:
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Halogenated or nitrated indole derivatives.
Scientific Research Applications
Pharmacological Applications
Neuroprotective Agents:
7-Nitro-1,2,3,4-tetrahydro-9H-pyrido[3,4-b]indole has been investigated for its role as a neuroprotective agent. It is used in the synthesis of compounds that inhibit histone deacetylase 6 (HDAC6), an enzyme implicated in neurodegenerative diseases like Alzheimer's disease. By inhibiting HDAC6, these derivatives may help in alleviating neurodegeneration and promoting neuronal survival .
Alkaloid Synthesis:
This compound serves as a reactant in the synthesis of various alkaloids. For instance, it can be used to prepare indolyl-β-carboline alkaloids such as eudistomin U through oxidative aromatization processes. These alkaloids have shown promise in various biological activities including anti-cancer properties .
Inhibitors of Enzymes:
this compound has been utilized in the preparation of inhibitors for several key enzymes:
- Dihydrofolate Reductase: Compounds derived from this precursor have been evaluated for antibacterial activity by inhibiting dihydrofolate reductase (DHFR) enzymes .
- CDK4 Inhibitors: The compound is also involved in synthesizing inhibitors targeting cyclin-dependent kinase 4 (CDK4), which plays a crucial role in cell cycle regulation and cancer progression .
Medicinal Chemistry
Development of IDO Inhibitors:
Research has demonstrated that derivatives of this compound can act as inhibitors of indoleamine 2,3-dioxygenase (IDO). IDO is associated with immune modulation and tumor progression. Compounds targeting IDO could enhance anti-tumor immunity and are being explored for their therapeutic potential in cancer treatment .
Serotonin Receptor Ligands:
The compound has also been studied for its interaction with serotonin receptors. Specifically, it is being investigated as a ligand for the human 5-HT5A receptor. This receptor is involved in various neurological processes and disorders, making its modulation a potential therapeutic avenue .
Case Studies and Research Findings
Case Study: Neuroprotective Effects
A study published in Bioorganic & Medicinal Chemistry highlighted the synthesis of novel tryptoline derivatives from this compound. These derivatives were evaluated for their inhibitory activity against IDO and demonstrated significant neuroprotective effects in vitro and in vivo models of neurodegeneration .
Research on Alkaloid Derivatives
Another research effort focused on the synthesis of tetrahydro-β-carbolines via metal-catalyzed reactions involving this compound. The resulting derivatives exhibited promising biological activities including anti-inflammatory and anti-cancer properties. The study emphasized the versatility of this compound as a precursor for developing pharmacologically active compounds .
Mechanism of Action
The mechanism of action of 7-Nitro-1,2,3,4-tetrahydro-9H-pyrido[3,4-b]indole involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets enzymes and receptors involved in cellular signaling pathways.
Pathways Involved: It modulates pathways related to oxidative stress, inflammation, and cell proliferation, contributing to its potential therapeutic effects.
Comparison with Similar Compounds
Electronic and Reactivity Profiles
- 6-Methoxy derivatives exhibit MAO inhibition due to structural mimicry of serotonin, whereas 2-sulphonyl analogs target thrombosis via anticoagulant mechanisms, highlighting substituent-dependent selectivity .
Biological Activity
7-Nitro-1,2,3,4-tetrahydro-9H-pyrido[3,4-b]indole (also known as 7-Nitro-THP) is a compound belonging to the class of tetrahydro-β-carbolines. This compound has gained attention due to its diverse biological activities, including antiplasmodial, neuroprotective, and potential anticancer properties. This article synthesizes various research findings to provide a comprehensive overview of its biological activity.
- Molecular Formula : C11H11N3O
- Molecular Weight : 217.224 g/mol
- Melting Point : 206-208 °C
- Solubility : Soluble in DMSO and methanol
Antiplasmodial Activity
Recent studies have highlighted the antiplasmodial activity of 7-Nitro-THP derivatives against Plasmodium falciparum, the parasite responsible for malaria.
Key Findings :
- A derivative identified as N-(3,3-dimethylbutyl)-1-octyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxamide exhibited significant antiplasmodial activity with IC50 values ranging from 4.00 to 35.36 μM across different strains of P. falciparum .
- The compound demonstrated selectivity and a lack of cytotoxicity towards human red blood cells, indicating its potential for therapeutic use in malaria treatment .
| Compound | IC50 (μM) | Selectivity | Cytotoxicity |
|---|---|---|---|
| N-(3,3-dimethylbutyl)-1-octyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxamide | 4.00 - 35.36 | High | None detected |
Neuroprotective Effects
7-Nitro-THP has been studied for its neuroprotective properties in models of neurodegenerative diseases.
Research Insights :
- It has been utilized in the synthesis of compounds aimed at inhibiting histone deacetylase (HDAC6), an enzyme implicated in neurodegenerative disorders .
- The compound's structure allows it to interact with various neurotransmitter systems, potentially enhancing cognitive function and offering protection against neuronal damage.
Anticancer Potential
The compound's derivatives have also been evaluated for their anticancer properties.
Case Studies :
- Research has indicated that certain β-carboline derivatives can induce apoptosis in cancer cells by triggering intrinsic apoptotic pathways .
- In vitro studies have shown that these compounds can lead to G2/M phase cell cycle arrest in human breast cancer cells .
Molecular Docking Studies
Molecular docking simulations have provided insights into the mechanism of action of 7-Nitro-THP.
Key Interactions :
Q & A
Basic: What are the standard synthetic routes for 7-Nitro-1,2,3,4-tetrahydro-9H-pyrido[3,4-b]indole?
Answer:
The synthesis of pyrido[3,4-b]indole derivatives often involves Pd-catalyzed amidation and cyclization reactions. For example, Pd-catalyzed protocols enable the formation of fused indole rings via coupling of halogenated precursors with amines or amides. Nitration can be introduced post-cyclization using nitric acid or nitrating agents under controlled conditions. Key intermediates like ethyl 9H-pyrido[3,4-b]indole-3-carboxylate (CAS 74214-62-3) are synthesized via similar catalytic methods . For nitro-substituted derivatives, regioselective nitration at the 7-position requires precise temperature control and solvent selection to avoid over-nitration or ring degradation.
Basic: How is the structure of this compound confirmed?
Answer:
Structural confirmation relies on multimodal analytical techniques :
- NMR Spectroscopy : 1H and 13C NMR identify proton environments and carbon frameworks. For example, aromatic protons in pyridoindoles typically resonate between δ 7.4–8.3 ppm, while tetrahydro moieties show signals near δ 2.0–4.0 ppm .
- LC-MS : Validates molecular weight (e.g., m/z = 216.24 for carboxylic acid derivatives) and purity. Discrepancies between calculated and observed values (e.g., ±0.1–0.3%) may indicate residual solvents or byproducts .
- Elemental Analysis (CHN) : Confirms stoichiometry (e.g., C12H12N2O2 for carboxylated derivatives), with tolerances <0.5% deviation .
Basic: What safety protocols are critical for handling this compound?
Answer:
- Storage : Store in a ventilated, dry environment at 2–8°C, away from oxidizers. Degradation risks increase with prolonged storage, potentially forming toxic gases (e.g., NOx) .
- Handling : Use PPE (gloves, goggles, lab coats) and work in a fume hood. Avoid inhalation of crystalline dust; in case of exposure, rinse eyes/skin with water for 15 minutes .
- Disposal : Follow federal/state regulations for hazardous organic compounds. Incineration with scrubbers is recommended for large quantities .
Advanced: How can researchers optimize low yields in Pd-catalyzed syntheses of nitro-substituted derivatives?
Answer:
Low yields often stem from catalyst deactivation or competing side reactions . Mitigation strategies include:
- Catalyst Screening : Use Pd(PPh3)4 or Pd(OAc)2 with ligands like XPhos to enhance stability .
- Solvent Optimization : Polar aprotic solvents (DMF, DMSO) improve solubility of nitro intermediates but may require inert atmospheres to prevent oxidation .
- Temperature Gradients : Stepwise heating (e.g., 80°C → 120°C) minimizes premature cyclization of nitro precursors. Monitor reaction progress via TLC or HPLC .
Advanced: How should discrepancies in CHN analysis or spectral data be resolved?
Answer:
Discrepancies arise from impurities or isomeric byproducts . Steps for resolution:
- Purification : Re-crystallize using gradient solvent systems (e.g., Pet. ether:EtOAc ratios) to isolate the target compound .
- Isotopic Labeling : Use deuterated solvents (CDCl3) in NMR to distinguish solvent peaks from compound signals .
- Cross-Validation : Compare experimental data with computational predictions (e.g., DFT-calculated 13C NMR shifts) to identify anomalous peaks .
Advanced: What strategies are effective for designing bioactive derivatives of this compound?
Answer:
Derivatization focuses on functional group modulation to enhance bioactivity:
- Carboxylate Esters : Introduce ethyl or methyl esters at the 3-position to improve membrane permeability (e.g., ethyl 9H-pyrido[3,4-b]indole-3-carboxylate) .
- Halogenation : Chloroacetyl or bromo substituents (e.g., Chloropretadalafil derivatives) enhance binding to enzymatic targets like PDE5 .
- Heterocyclic Fusion : Attach pyrimidine or benzothiazole rings to the indole core for anticancer or antimicrobial activity .
Advanced: How can regioselectivity challenges during nitration be addressed?
Answer:
- Directing Groups : Install temporary protecting groups (e.g., acetyl) at the 1- or 3-positions to steer nitration to the 7-position.
- Mixed Acid Systems : Use HNO3/H2SO4 at 0–5°C to favor mononitration. Quench with ice to prevent di-nitration .
- Post-Synthesis Analysis : Employ HPLC-MS to detect nitro positional isomers and optimize reaction conditions iteratively .
Advanced: What are the thermodynamic stability considerations for this compound?
Answer:
- Thermogravimetric Analysis (TGA) : Pyridoindoles decompose above 200°C, with nitro derivatives showing lower thermal stability due to exothermic decomposition risks .
- Solubility : Low aqueous solubility (logP ~2.5–3.0) necessitates co-solvents (DMSO, ethanol) for in vitro assays. Solubility can be improved via salt formation (e.g., hydrochloride salts) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
